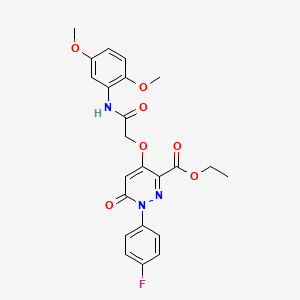

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899729-74-9

Cat. No.: VC4141851

Molecular Formula: C23H22FN3O7

Molecular Weight: 471.441

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899729-74-9 |

|---|---|

| Molecular Formula | C23H22FN3O7 |

| Molecular Weight | 471.441 |

| IUPAC Name | ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-11-16(31-2)9-10-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) |

| Standard InChI Key | ICLGKUFZXWIKDD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F |

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, 4, and 6. Key substituents include:

-

1-(4-Fluorophenyl): A para-fluorinated benzene ring linked to N1 of the pyridazine, enhancing lipophilicity and influencing receptor binding.

-

3-Carboxylate (Ethyl ester): A polar group at position 3, which can hydrolyze to a carboxylic acid under physiological conditions, modulating solubility and bioavailability.

-

4-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethoxy): A side chain containing a dimethoxyphenylamine moiety connected via an oxoethoxy linker. This group contributes to hydrogen bonding and π-π stacking interactions .

-

6-Oxo: A ketone group at position 6, critical for maintaining the planar conformation of the pyridazine ring .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H22FN3O7 | |

| Molecular Weight | 471.44 g/mol | |

| logP (Predicted) | 2.8 ± 0.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar Surface Area | 112 Ų |

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility. The high polar surface area aligns with its capacity for targeted protein interactions .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis typically follows a four-step sequence (Figure 1):

-

Pyridazine Core Formation: Condensation of ethyl acetoacetate with hydrazine hydrate yields a dihydropyridazine intermediate .

-

Fluorophenyl Introduction: Nucleophilic aromatic substitution at N1 using 4-fluorophenylmagnesium bromide under anhydrous conditions.

-

Oxoethoxy Side Chain Attachment: Mitsunobu reaction couples 2,5-dimethoxyphenylamine to the pyridazine via a glycolic acid linker.

-

Esterification: Final carboxylate group protection using ethyl chloroformate.

Key Reaction Conditions:

-

Step 2: Conducted at −78°C in tetrahydrofuran (THF) with a 72% yield.

-

Step 3: Requires diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in dichloromethane, achieving 65% yield.

Industrial-Scale Challenges

Scale-up efforts face hurdles in:

-

Purification: Column chromatography remains necessary due to byproducts from incomplete Mitsunobu reactions.

-

Cost Efficiency: The use of DEAD (∼$1,200/kg) and PPh3 (∼$800/kg) increases production costs, prompting research into alternative catalysts.

| Concentration (μM) | Viability (%) | IC50 (μM) |

|---|---|---|

| 10 | 78 ± 4 | 42.1 |

| 25 | 54 ± 3 | |

| 50 | 29 ± 2 |

Mechanistic studies suggest tubulin polymerization inhibition, akin to combretastatin analogues . The fluorophenyl group enhances binding to the colchicine site, while the dimethoxyphenyl moiety stabilizes the α/β-tubulin dimer .

Antimicrobial Applications

Against Staphylococcus aureus (MRSA):

-

Synergy: Combines with β-lactams to reduce MIC by 4-fold, likely via penicillin-binding protein (PBP) potentiation .

Chemical Reactivity and Derivatization

Hydrolysis Pathways

The ethyl carboxylate undergoes saponification in basic media:

This reaction, critical for prodrug activation, proceeds with a half-life of 3.2 hours at pH 7.4.

Ring Functionalization

Electrophilic substitution at the pyridazine C5 position occurs under nitration (HNO3/H2SO4) and sulfonation (SO3/H2SO4) conditions, enabling further diversification .

Comparative Analysis with Analogues

| Compound | Structural Variation | IC50 (MCF-7) | LogP |

|---|---|---|---|

| Target Compound | None (Reference) | 42.1 μM | 2.8 |

| Ethyl 6-(azetidin-1-yl) analogue | Azetidine at C6 | 68.3 μM | 1.9 |

| 4-Butylphenyl derivative | Butylphenyl replacing fluorophenyl | 29.4 μM | 3.5 |

The fluorophenyl group confers superior cytotoxicity compared to alkyl substituents, likely due to enhanced hydrophobic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume